![molecular formula C20H23N3O6S B2434148 N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-81-1](/img/structure/B2434148.png)
N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Description
N1-(2-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a chemical compound that has gained attention in scientific research for its potential use as a pharmaceutical drug. It belongs to the class of oxalamide compounds and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Stereoselective Synthesis and Medicinal Chemistry Applications
Oxazolidinones, such as the compound , are crucial in stereoselective synthesis, providing a pathway to enantiomerically pure compounds. For instance, Park et al. (2003) detailed a novel approach for synthesizing enantiomerically pure oxazolidinones from chiral aziridines, showcasing their utility in creating compounds like (L)-homophenylalaninol analogues, which have significance in medicinal chemistry due to their stereoselective properties (Park et al., 2003). Similarly, Bensa et al. (2008) demonstrated the synthesis of tertiary carboxylic amides via ring-opening of oxazolidinones with Grignard reagents, a method that could be applied in the development of stereoselective transformations important for drug synthesis (Bensa et al., 2008).
Antimicrobial and Antibacterial Activities
Oxazolidinone derivatives have been explored for their antimicrobial and antibacterial activities. Zurenko et al. (1996) described the in vitro activities of novel oxazolidinone analogs, showcasing their effectiveness against a variety of bacterial clinical isolates, including strains resistant to common antitubercular agents. These findings underline the potential of oxazolidinone compounds in addressing bacterial resistance (Zurenko et al., 1996). Desai et al. (2013) synthesized and evaluated a series of thiazole derivatives incorporating oxazolidinone for their antibacterial and antifungal activities, indicating the broad-spectrum potential of such compounds in treating microbial diseases (Desai et al., 2013).
Chemical Synthesis and Drug Development
Further research has focused on the synthesis of new heterocyclic compounds based on oxazolidinone frameworks for potential drug development. Tlekhusezh et al. (1996) reported the preparation of new derivatives containing the oxazolidinone ring, highlighting their biological activity and potential in developing novel therapeutic agents (Tlekhusezh et al., 1996). Additionally, the synthesis of highly functionalized novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, as reported by Babu et al. (2013), exemplifies the versatility of oxazolidinone derivatives in generating compounds with significant antimicrobial activities (Babu et al., 2013).
properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-28-17-10-6-5-7-15(17)13-21-19(24)20(25)22-14-18-23(11-12-29-18)30(26,27)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAYCJCMHFOHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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